molecular formula C10H12O B1266613 Allyl o-tolyl ether CAS No. 936-72-1

Allyl o-tolyl ether

Cat. No.: B1266613
CAS No.: 936-72-1
M. Wt: 148.2 g/mol
InChI Key: LQOGVESOGIHDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl o-tolyl ether, also known as ortho-allyloxytoluene, is an organic compound with the molecular formula C10H12O. It is characterized by an ether functional group where an allyl group is bonded to an ortho-tolyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl o-tolyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction between ortho-tolyl alcohol and allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the allyl group is oxidized to form epoxides or other oxygenated products.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The ether linkage can be cleaved under certain conditions, leading to substitution reactions where the allyl or tolyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate reduction reactions.

    Substitution: Strong acids or bases can be used to cleave the ether bond, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ethers.

    Substitution: Various substituted toluenes or allyl derivatives.

Scientific Research Applications

Allyl o-tolyl ether has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through etherification and substitution reactions.

    Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of allyl o-tolyl ether involves its ability to undergo various chemical reactions due to the presence of the allyl and ether functional groups. The allyl group can participate in electrophilic addition reactions, while the ether linkage can be cleaved under acidic or basic conditions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

    Allyl phenyl ether: Similar in structure but with a phenyl group instead of a tolyl group.

    Allyl methyl ether: Contains a methyl group instead of a tolyl group.

    Allyl glycidyl ether: Contains an epoxide group in addition to the allyl group.

Uniqueness: Allyl o-tolyl ether is unique due to the presence of the ortho-tolyl group, which provides distinct steric and electronic properties compared to other allyl ethers. This uniqueness allows it to participate in specific reactions and form products that are not easily accessible with other allyl ethers.

Properties

IUPAC Name

1-methyl-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOGVESOGIHDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239480
Record name Allyl o-tolyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-72-1
Record name Allyl o-tolyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 936-72-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyl o-tolyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL O-TOLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl o-tolyl ether
Reactant of Route 2
Reactant of Route 2
Allyl o-tolyl ether
Reactant of Route 3
Reactant of Route 3
Allyl o-tolyl ether
Reactant of Route 4
Reactant of Route 4
Allyl o-tolyl ether
Reactant of Route 5
Reactant of Route 5
Allyl o-tolyl ether
Reactant of Route 6
Reactant of Route 6
Allyl o-tolyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.